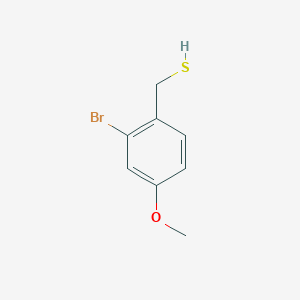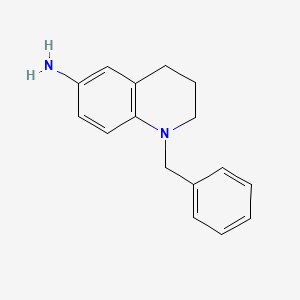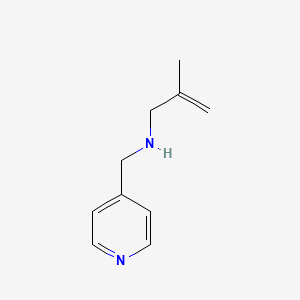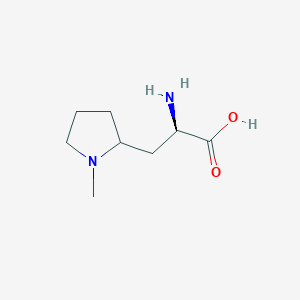![molecular formula C7H14N2 B13271389 Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine](/img/structure/B13271389.png)
Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine is a chemical compound with the molecular formula C7H13N. It is a member of the propargylamine family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to an aminoethyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with propargyl bromide under basic conditions. The reaction typically proceeds as follows:
Reactants: Dimethylamine and propargyl bromide.
Solvent: Anhydrous ethanol or methanol.
Catalyst: Potassium carbonate or sodium hydroxide.
Temperature: Room temperature to 50°C.
Reaction Time: 12-24 hours.
The reaction yields this compound as the primary product, which can be purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The propargyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of new alkylated or acylated derivatives.
Scientific Research Applications
Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters, potentially offering therapeutic benefits in conditions like Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(prop-2-yn-1-yl)malonate: Another propargylamine derivative with similar applications in organic synthesis.
N-(prop-2-yn-1-yl)naphthalene-1-carboxamide: A compound with a propargyl group attached to a naphthalene ring, used in medicinal chemistry.
Uniqueness
Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine is unique due to its specific structure, which combines a propargyl group with an aminoethyl group. This combination allows for diverse chemical reactivity and a wide range of applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N',N'-dimethyl-N-prop-2-ynylethane-1,2-diamine |
InChI |
InChI=1S/C7H14N2/c1-4-5-8-6-7-9(2)3/h1,8H,5-7H2,2-3H3 |
InChI Key |
ZZXKCTQNGMSDPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13271306.png)
![N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13271312.png)






![3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid](/img/structure/B13271357.png)


![(3-Methoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13271370.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13271379.png)
![4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B13271386.png)
